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molecular formula C12H15NO5 B8666827 5-(Tert-butyl)-2-methoxy-3-nitrobenzoic acid

5-(Tert-butyl)-2-methoxy-3-nitrobenzoic acid

Cat. No. B8666827
M. Wt: 253.25 g/mol
InChI Key: SCJMNFZINVMMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735579B2

Procedure details

A mixture of 2.3 ml 65% nitric acid and 2.6 ml 96% sulphuric acid is added dropwise to an ice-cooled solution of 5.00 g 5-tert-butyl-2-methoxy-benzoic acid in 15 ml 96% sulphuric acid. The solution is stirred for 1.5 h in the cooling bath and then for 1 h at ambient temperature. Then the solution is added to ice water, and the precipitate formed is filtered off and taken up in dichloromethane. The dichloromethane phase is dried (Na2SO4), and the solvent is eliminated completely.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[C:5]([C:9]1[CH:10]=[CH:11][C:12]([O:18][CH3:19])=[C:13]([CH:17]=1)[C:14]([OH:16])=[O:15])([CH3:8])([CH3:7])[CH3:6]>S(=O)(=O)(O)O>[C:5]([C:9]1[CH:10]=[C:11]([N+:1]([O-:4])=[O:2])[C:12]([O:18][CH3:19])=[C:13]([CH:17]=1)[C:14]([OH:16])=[O:15])([CH3:8])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2.6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=C(C(=O)O)C1)OC
Name
Quantity
15 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 1.5 h in the cooling bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 1 h at ambient temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane phase is dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C(=C(C(=O)O)C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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